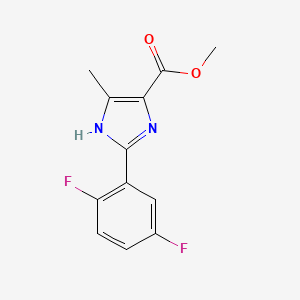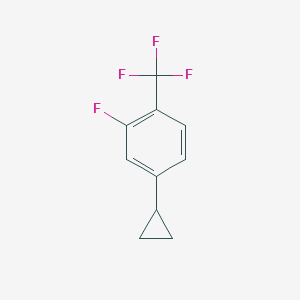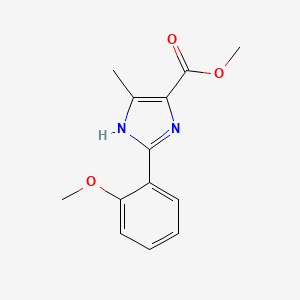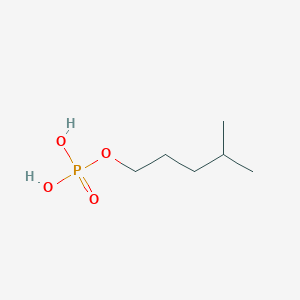
4-Methylpentyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylpentyl dihydrogen phosphate is an organic phosphate compound It consists of a 4-methylpentyl group attached to a dihydrogen phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl dihydrogen phosphate typically involves the reaction of 4-methylpentanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Methylpentanol+Phosphoric Acid→4-Methylpentyl Dihydrogen Phosphate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylpentyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form different phosphoric derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylpentyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Methylpentyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with cellular membranes and influence signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
4-Methylpentyl dihydrogen phosphate is unique due to the presence of the 4-methylpentyl group, which imparts specific chemical and physical properties. Compared to other dihydrogen phosphate compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
Eigenschaften
Molekularformel |
C6H15O4P |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
4-methylpentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
InChI-Schlüssel |
MILSXGPCQQLZIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



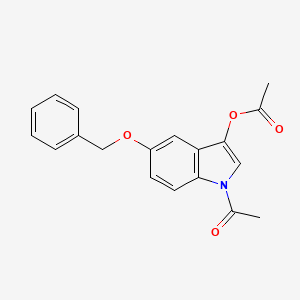
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
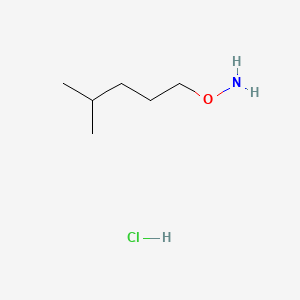
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
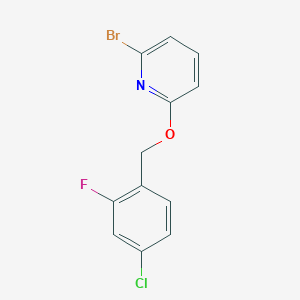
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
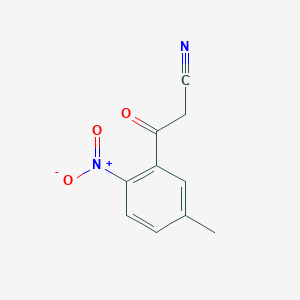
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
